sulfuric acid chemical properties for research applications
sulfuric acid chemical properties for research applications
An In-depth Technical Guide to the Chemical Properties of Sulfuric Acid for Research Applications
For: Researchers, Scientists, and Drug Development Professionals
Sulfuric acid (H₂SO₄) is a cornerstone of the chemical industry and a vital reagent in research and development, often dubbed the "king of chemicals".[1] It is a strong mineral acid with a molecular formula of H₂SO₄ and a molar mass of 98.079 g/mol .[2][3] This guide provides a detailed overview of its core chemical properties, quantitative data, and established experimental protocols relevant to research, particularly in chemical synthesis and drug development.
Core Chemical Properties
Sulfuric acid's utility is rooted in four primary properties: its strong acidity, and its potent dehydrating, oxidizing, and catalytic capabilities.[4][5] These characteristics are often dependent on its concentration.
Strong Acidic Properties
Sulfuric acid is a diprotic acid, meaning it can donate two protons.[6] In aqueous solutions, it behaves as a very strong acid, ionizing completely in its first dissociation to form a hydronium ion (H₃O⁺) and a hydrogen sulfate (B86663) ion (HSO₄⁻).[2]
-
First Dissociation: H₂SO₄ + H₂O → H₃O⁺ + HSO₄⁻ (pKa₁ ≈ -3)[7]
-
Second Dissociation: HSO₄⁻ + H₂O ⇌ H₃O⁺ + SO₄²⁻ (pKa₂ = 1.92)[8][9]
The first dissociation is essentially complete, making it a strong acid. The second dissociation is less favorable, meaning the bisulfate ion is a weaker acid.[7] This strong acidity makes it useful for pH adjustments in pharmaceutical manufacturing and as a reactant in various syntheses.[10]
Dehydrating Properties
Concentrated sulfuric acid is a powerful dehydrating agent due to its strong affinity for water.[11] It is highly hygroscopic, readily absorbing water vapor from the air.[3][5] This property is so strong that the acid can remove hydrogen and oxygen atoms (in a 2:1 ratio, as in water) from organic compounds like sugars, leaving behind elemental carbon in a vigorous, exothermic reaction. The hydration reaction of sulfuric acid is highly exothermic.[7]
Oxidizing Properties
Concentrated sulfuric acid is a strong oxidizing agent, particularly at elevated temperatures.[5][11] This capability stems from the sulfur atom being in its highest oxidation state (+6), allowing it to accept electrons and be reduced.[12][13] It can oxidize non-metals like carbon and sulfur, as well as less reactive metals such as copper, which do not react with typical non-oxidizing acids.[7]
-
Reaction with Copper: Cu + 2 H₂SO₄ → SO₂ + 2 H₂O + SO₄²⁻ + Cu²⁺[7]
In contrast, dilute sulfuric acid reacts with reactive metals in a typical acid-metal reaction to produce hydrogen gas and a metal sulfate.[7]
Catalytic Properties
Sulfuric acid is a widely used catalyst in organic synthesis.[14][15] It facilitates reactions by protonating reactants, which increases their reactivity and allows for the formation of better leaving groups.[15] This catalytic action is central to two major classes of reactions:
-
Fischer Esterification: The formation of an ester from a carboxylic acid and an alcohol.[16]
-
Dehydration of Alcohols: The elimination of water from an alcohol to form an alkene.[17][18]
Its role as a catalyst is crucial in the synthesis of many active pharmaceutical ingredients (APIs).[10]
Quantitative Data
Quantitative data for sulfuric acid is essential for experimental design and safety. The following tables summarize key physical and chemical properties.
Table 1: General Physical and Chemical Properties of Sulfuric Acid
| Property | Value | Source(s) |
|---|---|---|
| Molar Mass | 98.079 g/mol | [2][3] |
| Appearance | Clear, colorless, oily liquid | [3][5] |
| Density (98% H₂SO₄) | ~1.84 g/cm³ | [1][2] |
| Boiling Point | 337 °C (639 °F) | [2][3] |
| Melting Point | 10 °C (50 °F) | [2] |
| pH (Concentrated) | ~0.5 |[1] |
Table 2: Acidity Constants of Sulfuric Acid at 25 °C
| Dissociation Step | pKa Value | Source(s) |
|---|---|---|
| pKa₁ (H₂SO₄ ⇌ H⁺ + HSO₄⁻) | -3.0 | [7][9][19] |
| pKa₂ (HSO₄⁻ ⇌ H⁺ + SO₄²⁻) | 1.92 |[8][9] |
Table 3: Density of Aqueous Sulfuric Acid Solutions at 20°C
| Concentration (% by weight) | Density (g/cm³) | Source(s) |
|---|---|---|
| 10% | 1.066 | [20][21] |
| 25% | 1.178 | [20][21] |
| 50% | 1.395 | [20][21] |
| 75% | 1.667 | [20][21] |
| 98% | 1.836 | [20][21] |
| 100% | 1.8305 |[20] |
Table 4: Viscosity of Sulfuric Acid
| Concentration (% by weight) | Temperature (°C) | Viscosity (cP) | Source(s) |
|---|---|---|---|
| 5% | 93.3°C (200°F) | 0.345 | [22] |
| 93% | 26.7°C (80°F) | 17.305 | [22] |
| 100% | 25°C | 23.80 | [23] |
| 100% | 50°C | 11.70 |[23] |
Mandatory Visualizations
The following diagrams illustrate key mechanisms, workflows, and relationships involving sulfuric acid.
Caption: Logical relationships of sulfuric acid's core properties and their applications.
Caption: Simplified reaction pathway for acid-catalyzed Fischer Esterification.
Caption: Experimental workflow for the dehydration of ethanol (B145695) to ethene.
Experimental Protocols
The following are generalized protocols for key reactions involving sulfuric acid. Researchers must adapt these to specific substrates and scales, always adhering to strict safety protocols.
Protocol 1: Fischer Esterification of Benzoic Acid
This protocol describes the synthesis of methyl benzoate (B1203000) using sulfuric acid as a catalyst.
-
Objective: To synthesize an ester from a carboxylic acid and an alcohol.
-
Materials:
-
Benzoic acid
-
Methanol (B129727) (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Methodology:
-
Dissolve a measured quantity of benzoic acid (e.g., 610 mg) in an excess of methanol (e.g., 25 mL) within a round-bottom flask.[24]
-
Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the mixture while stirring.[24]
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 65°C) for 1-2 hours.[24] Monitor reaction completion via Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.[24]
-
Redissolve the residue in ethyl acetate (e.g., 50 mL).[24]
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution (to neutralize the acid) and then with brine.[24]
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final ester product.[24]
-
Protocol 2: Dehydration of an Alcohol to an Alkene
This protocol outlines the general procedure for dehydrating ethanol to produce ethene.
-
Objective: To synthesize an alkene via an acid-catalyzed elimination reaction.
-
Materials:
-
Ethanol
-
Concentrated sulfuric acid
-
Sodium hydroxide (B78521) (NaOH) solution (for washing)
-
Heating mantle and distillation apparatus
-
-
Methodology:
-
Safety Warning: This reaction is potentially hazardous due to the use of hot, concentrated acid.[17] All work must be performed in a fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, heat ethanol with an excess of concentrated sulfuric acid to a temperature of 170°C.[17][25] The acid should be added slowly and carefully to the alcohol.
-
The gaseous products that evolve are passed through a wash bottle containing a dilute sodium hydroxide solution. This step removes acidic impurities such as sulfur dioxide (SO₂) and carbon dioxide (CO₂), which are byproducts of side reactions where the sulfuric acid acts as an oxidizing agent.[17][25]
-
The purified ethene gas is then collected, typically over water in an inverted graduated cylinder or similar apparatus.[17][25]
-
Protocol 3: Aromatic Sulfonation of Phenol (B47542)
This protocol describes the introduction of a sulfonic acid group onto a phenol ring. The reaction temperature determines the major product (ortho- vs. para-isomer).
-
Objective: To introduce a sulfonic acid group onto an aromatic ring.
-
Materials:
-
Phenol (1 mole equivalent)
-
Concentrated sulfuric acid (1 mole equivalent)
-
Ice-cold water
-
Reaction flask with magnetic stirrer and temperature control (water bath or heating mantle)
-
-
Methodology:
-
Place 1 mole equivalent of phenol into a flask equipped with a magnetic stirrer.[26]
-
For o-Phenolsulfonic Acid (Low Temperature): Place the flask in a water bath to maintain a temperature of approximately 25°C.[26]
-
For p-Phenolsulfonic Acid (High Temperature): Use a heating mantle to maintain a temperature of approximately 100°C.[26]
-
Slowly and with constant stirring, add 1 mole equivalent of concentrated sulfuric acid to the phenol. The reaction is highly exothermic and requires careful temperature control.[26]
-
Allow the reaction to proceed with continuous stirring for several hours. Progress can be monitored using TLC or HPLC.[26]
-
Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product and dilute the remaining acid.[26]
-
The resulting sulfonic acid product can be purified by recrystallization from a suitable solvent.[26]
-
References
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- 24. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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